Tetrachloroethylene-13C1

概要

説明

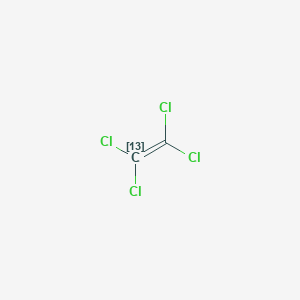

Tetrachloroethylene-13C1, also known as perchloroethylene-13C1, is a stable isotope-labeled derivative of tetrachloroethylene. It is a chlorinated hydrocarbon with the chemical formula Cl2C=13CCl2. This compound is widely used in various industrial applications, including dry cleaning and metal degreasing, due to its excellent solvent properties .

準備方法

Synthetic Routes and Reaction Conditions

Tetrachloroethylene-13C1 can be synthesized by the chlorination of 1,2-dichloroethane at high temperatures (around 400°C) in the presence of chlorine gas. The reaction can be catalyzed by a mixture of potassium chloride and aluminum chloride or by activated carbon . The isotopic labeling with 13C is achieved by using 13C-labeled starting materials.

Industrial Production Methods

The industrial production of tetrachloroethylene involves the thermal chlorination of hydrocarbons such as methane, ethane, or propane. The process typically includes multiple steps, including chlorination, pyrolysis, and distillation, to obtain high-purity tetrachloroethylene .

化学反応の分析

Oxidation Reactions

Tetrachloroethylene-13C1 undergoes oxidation under specific conditions, forming reactive intermediates and degradation products:

a. Photochemical Oxidation

Exposure to UV radiation in the presence of oxygen generates toxic products:

-

Products : Trichloroacetyl-13C1 chloride (CCl₃¹³COCl) and phosgene (COCl₂).

-

Mechanism : Radical chain reaction initiated by chlorine abstraction .

b. Biological Oxidation

In mammalian systems, cytochrome P450 enzymes mediate oxidation:

-

Metabolites : Trichloroethylene-13C1 and trichloroacetic acid (TCA-13C1) .

-

Health Impact : Reactive epoxide intermediates contribute to hepatotoxicity .

Reduction Reactions

Reductive pathways dominate in anaerobic environments:

a. Microbial Reductive Dechlorination

Dehalococcoides spp. catalyze sequential dechlorination:

-

Electron Donors : Hydrogen or organic acids serve as reductants .

-

Environmental Relevance : Critical for bioremediation of contaminated sites.

b. Chemical Reduction

Zinc in acidic media reduces this compound:

Substitution Reactions

Nucleophilic substitution occurs at the electron-deficient carbon centers:

a. Glutathione Conjugation

In hepatic and renal tissues:

-

Enzymes : Glutathione S-transferase facilitates conjugation .

-

Toxicity Pathway : Metabolites like S-trichlorovinyl-l-cysteine (TCVC) induce nephrotoxicity via β-lyase activation .

Reactions with Reactive Substances

This compound reacts violently with:

Stability and Polymerization Resistance

Unlike fluorinated analogs (e.g., tetrafluoroethylene), this compound resists polymerization due to:

-

Electronic Effects : Electron-withdrawing chlorine atoms stabilize the double bond .

-

Steric Hindrance : Bulky chlorides prevent radical initiation.

Key Research Findings

科学的研究の応用

Scientific Research Applications

1. Analytical Chemistry

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Tetrachloroethylene-13C1 serves as a reference compound in NMR due to its distinct isotopic signature, allowing for precise measurements of chemical environments.

2. Biological Studies

- Metabolic Pathways : The compound is utilized in tracing metabolic pathways and enzyme kinetics, providing insights into biochemical processes.

3. Medicinal Chemistry

- Pharmaceutical Development : this compound is employed in synthesizing pharmaceutical intermediates, including trichloroacetamide and various urea derivatives . These compounds are essential for developing therapeutic agents and polymers.

4. Environmental Studies

- Contamination Studies : Research has demonstrated the presence of tetrachloroethylene in contaminated groundwater and its effects on human health, particularly concerning neurotoxicity and carcinogenicity .

Industrial Applications

This compound is extensively used in several industrial sectors:

Case Study 1: Health Effects Assessment

A study conducted by the New York City Perc Project assessed the impact of tetrachloroethylene exposure on visual contrast sensitivity (VCS) among children living near dry cleaners. Results indicated a significant association between increased indoor air levels of tetrachloroethylene and decreased VCS performance in children, highlighting potential health risks associated with residential exposure to this solvent .

Case Study 2: Synthesis of Useful Compounds

Research from Kobe University demonstrated an efficient method for synthesizing pharmaceutical intermediates from perchloroethylene using light irradiation. This innovative approach yielded high purity compounds that can be produced on demand with minimal environmental impact .

作用機序

Tetrachloroethylene-13C1 exerts its effects primarily through its solvent properties. It can dissolve a wide range of organic compounds, making it useful in various applications. The molecular targets and pathways involved include interactions with cellular membranes and proteins, leading to changes in cell permeability and enzyme activity .

類似化合物との比較

Similar Compounds

Trichloroethylene: A chlorinated hydrocarbon with three chlorine atoms.

Dichloroethylene: A chlorinated hydrocarbon with two chlorine atoms.

Carbon tetrachloride: A chlorinated hydrocarbon with four chlorine atoms but no double bond.

Uniqueness

Tetrachloroethylene-13C1 is unique due to its isotopic labeling with 13C, which makes it particularly useful in NMR spectroscopy and other analytical techniques. Its stability and non-flammability also make it a preferred solvent in various industrial applications .

生物活性

Tetrachloroethylene (PCE), also known as perchloroethylene, is a chlorinated hydrocarbon widely used in dry cleaning and industrial degreasing. The isotopically labeled variant, Tetrachloroethylene-13C1, is utilized in various studies to trace biological activity and metabolic pathways. This article explores the biological activity of this compound, focusing on its toxicokinetics, health effects, and case studies.

Toxicokinetics of this compound

Tetrachloroethylene undergoes complex metabolic processes in biological systems. The primary metabolic pathway involves oxidative and reductive reactions leading to various metabolites, which contribute to its toxicity. Key findings include:

- Absorption and Distribution : PCE is readily absorbed through inhalation and skin contact. Once in the bloodstream, it distributes rapidly to organs such as the liver and kidneys .

- Metabolism : The metabolism of PCE occurs primarily in the liver, where it is converted into reactive intermediates. These intermediates can bind to cellular macromolecules, leading to cellular damage .

- Excretion : Metabolites of PCE are excreted primarily through urine. Studies indicate that approximately 1% of the ingested dose is eliminated within three days .

Health Effects Associated with Tetrachloroethylene

The biological activity of this compound is closely linked to various health effects observed in both human and animal studies:

Neurotoxicity

Neurotoxicity is one of the most sensitive non-cancer effects associated with PCE exposure. Studies indicate that even low levels of exposure can lead to neurological deficits, including altered visual evoked potentials (VEPs) in exposed individuals .

Carcinogenicity

The International Agency for Research on Cancer (IARC) classifies PCE as a probable human carcinogen based on sufficient evidence from animal studies. Long-term exposure has been linked to various cancers, particularly kidney and bladder cancer .

Case Studies

Table 1 summarizes significant case studies highlighting the health impacts of PCE exposure:

| Year | Population Affected | Health Outcome | Exposure Details |

|---|---|---|---|

| 1975-1985 | 150,000 workers | Increased cancer risk | Camp Lejeune water contamination (215 μg/L) |

| 2016 | Residents in Georgia | Higher risk of DLBCL | Proximity to contaminated sites |

| 2017 | 775 female workers | Increased risk of head and neck cancers | Minimum one month exposure |

| 2003 | 29 workers | Kidney damage | TCE < 50 mg/m³ |

| 2005 | Aerospace workers | Elevated lung cancer risk | Not specified |

Mechanisms of Toxicity

The mechanisms underlying the toxicity of Tetrachloroethylene involve several biochemical pathways:

- Oxidative Stress : Metabolites generated during PCE metabolism can induce oxidative stress, leading to cellular damage and apoptosis .

- Glutathione Conjugation : The conjugation of PCE with glutathione forms trichlorovinyl glutathione (TCVG), which is further metabolized into reactive species that contribute to nephrotoxicity and hepatotoxicity .

- Neurotoxic Effects : Neurotoxic effects are hypothesized to arise from direct neuronal damage or disruption of neurotransmitter systems due to reactive metabolites .

Research Findings

Recent research has focused on understanding the bioconcentration potential of PCE using stable isotopes like this compound. A study demonstrated that this compound could be effectively traced in marine algae, providing insights into its environmental persistence and bioaccumulation potential .

特性

IUPAC Name |

1,1,2,2-tetrachloro(113C)ethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl4/c3-1(4)2(5)6/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYTYCFOTNPOANT-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(Cl)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=[13C](Cl)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30481626 | |

| Record name | Tetrachloroethylene-13C1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287399-46-6 | |

| Record name | Tetrachloroethylene-13C1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 287399-46-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。